molecular formula C11H13ClO2 B1335533 4-Isobutoxy-benzoyl chloride CAS No. 40782-45-4

4-Isobutoxy-benzoyl chloride

Cat. No. B1335533
CAS RN: 40782-45-4
M. Wt: 212.67 g/mol
InChI Key: IPNFCXXOIZDEPI-UHFFFAOYSA-N
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Description

The compound 4-Isobutoxy-benzoyl chloride does not appear to be directly synthesized or analyzed in the provided papers. However, the papers do discuss the synthesis and characterization of various benzoyl chloride derivatives, which can offer insights into the general behavior and reactivity of such compounds. For instance, the synthesis of benzyl γ-ketohexanoates involves the reaction of monoesters of succinic acid with thionyl chloride to produce 4-benzyloxy-4-ketobutanoyl chlorides . This suggests that similar methods could potentially be applied to synthesize 4-Isobutoxy-benzoyl chloride by substituting the appropriate alcohol in the reaction.

Synthesis Analysis

The papers provided detail the synthesis of complex organic compounds that include the use of acid chlorides as key intermediates. In the first paper, a series of acid chlorides are synthesized and then converted into keto-esters . Although 4-Isobutoxy-benzoyl chloride is not specifically mentioned, the methodology described could be relevant for its synthesis, as it involves the use of thionyl chloride, a common reagent for transforming carboxylic acids into acid chlorides.

Molecular Structure Analysis

The molecular structure of compounds similar to 4-Isobutoxy-benzoyl chloride is characterized using various spectroscopic techniques such as UV-VIS, IR, 1H NMR, 13C NMR, and mass spectrometry . These techniques are essential for confirming the structure of synthesized compounds, including the identification of functional groups and the overall molecular framework.

Chemical Reactions Analysis

The papers do not directly address the reactivity of 4-Isobutoxy-benzoyl chloride, but they do provide examples of how acid chlorides can react with other reagents. For example, the second paper describes the reaction of dicarboxylic acid chlorides with oximes to produce isoxazolidinediones and benzoxazine-diones . This demonstrates the reactivity of acid chlorides in forming cyclic compounds, which could be extrapolated to the reactivity of 4-Isobutoxy-benzoyl chloride in similar conditions.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 4-Isobutoxy-benzoyl chloride are not detailed in the papers, the characterization of related compounds provides a basis for understanding what one might expect. The physical properties such as melting points, boiling points, and solubilities are typically determined experimentally, and the chemical properties can be inferred from known reactivity patterns of benzoyl chlorides and isobutoxy groups .

Scientific Research Applications

1. Optical Switching Materials

4-Isobutoxy-benzoyl chloride derivatives have been explored as materials for optical switching. Studies on 4-(4′-alkyloxyphenylazo)benzoyl chlorides, related to 4-isobutoxy-benzoyl chloride, reveal durable and liquid-crystalline properties, making them suitable for fast optical switching applications due to their cis-trans isomerization properties (Jaworska et al., 2017).

2. Synthesis of Novel Compounds with Antioxidant and Cytotoxic Potentials

4-Isobutoxy-benzoyl chloride is utilized in the synthesis of novel compounds like 3-benzothioyl-1-(3-hydroxy-3-phenyl-3-propyl)-1-methylthiourea, which exhibit significant antioxidant and cytotoxic activities. These compounds, derived from benzoyl chlorides, show promising biological activities, comparable to ascorbic acid in certain cases (Shoaib et al., 2017).

3. Development of Neuroprotective Agents

Hydroxybenzoyl Chlorides, including 4-isobutoxy-benzoyl chloride, are used in the synthesis of conjugates with biologically active dipeptides. These conjugates demonstrate potential as neuroprotective agents due to their specific chemical properties and synthesis methods (Brel et al., 2021).

4. Antimicrobial Activity Studies

Benzoyl chloride derivatives, including those structurally related to 4-isobutoxy-benzoyl chloride, have been synthesized and evaluated for their antimicrobial activities. These derivatives show promise in combating various microbial strains, indicating their potential use in developing new antimicrobial agents (Parekh et al., 2013).

5. Applications in Food Preservation

Benzoyl chlorides, including compounds similar to 4-isobutoxy-benzoyl chloride, are used in food preservation. They control microbial contamination by reducing growth rate and extending the lag period of microorganisms. This application demonstrates the potential of benzoyl chloride derivatives in enhancing food safety and shelf life (Matche et al., 2006).

Safety And Hazards

While specific safety data for “4-Isobutoxy-benzoyl chloride” was not found, benzoyl chlorides are generally hazardous. They can cause skin burns and eye damage, and may cause an allergic skin reaction . They are harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

4-(2-methylpropoxy)benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO2/c1-8(2)7-14-10-5-3-9(4-6-10)11(12)13/h3-6,8H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPNFCXXOIZDEPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=C(C=C1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80406369
Record name 4-Isobutoxy-benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80406369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Isobutoxy-benzoyl chloride

CAS RN

40782-45-4
Record name 4-Isobutoxy-benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80406369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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